molecular formula C27H24ClN3O2 B6525976 N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide CAS No. 1016491-20-5

N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide

Cat. No. B6525976
CAS RN: 1016491-20-5
M. Wt: 457.9 g/mol
InChI Key: OZUBEXUTKPVMNP-UHFFFAOYSA-N
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Description

N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide, abbreviated as NCPMA, is a quinoline-based compound with a wide range of potential applications in the scientific research field. NCPMA has been studied for its potential to act as a ligand for a variety of receptors, and it has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Chemical Structure and Properties

The compound “N-[3-(6-CHLORO-4-PHENYLQUINOLIN-2-YL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE” is a derivative of 6-Chloro-4-phenylquinolin-2-ol . It has a complex structure and its properties can be studied using various spectroscopic techniques .

Potential Anticancer Agent

The phosphatidylinositol 3-kinase (PI3Kα) has emerged as an attractive target for anticancer drug design. Derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide, which is structurally similar to our compound, have been synthesized and characterized for this purpose .

SARS-CoV-2 Treatment

There is a potential application of this compound in the treatment of SARS-CoV-2. A structurally similar compound, 4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)amino-4- (2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl, has been synthesized and studied for its effect on two SARS-COV-2 proteins: 3TNT and 6LU7 .

Molecular Docking Studies

The compound can be used in molecular docking studies. The binding affinity of similar compounds has been investigated against SARS-CoV-2 receptors .

Pharmacological Studies

The compound can be used in pharmacological studies. The Adsorption, Distribution, Metabolism, Excretion and Toxicity (ADMET) properties of similar compounds have been studied to evaluate their pharmacological potential .

Synthesis and Characterization

The compound can be synthesized and characterized using various techniques. The synthesis of similar compounds has been reported in the literature .

properties

IUPAC Name

N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O2/c28-21-9-10-25-24(16-21)23(19-5-2-1-3-6-19)17-26(30-25)20-7-4-8-22(15-20)29-27(32)18-31-11-13-33-14-12-31/h1-10,15-17H,11-14,18H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUBEXUTKPVMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=CC(=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-chloro-4-phenylquinolin-2-yl)phenyl)-2-morpholinoacetamide

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